molecular formula C15H17N B2712822 (R)-(2,4-Dimethylphenyl)(phenyl)methanamine CAS No. 1422053-36-8

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine

Cat. No.: B2712822
CAS No.: 1422053-36-8
M. Wt: 211.308
InChI Key: SUNSGWLJZIJJDI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine is a chiral chemical compound that functions as a valuable intermediate in organic synthesis and pharmaceutical research . As a stereochemically defined benzhydrylamine, its primary research value lies in its role as a building block for the discovery and development of new active substances . The chiral (R)-enantiomer is particularly significant for creating asymmetric centers in potential drug candidates, which can be critical for selective biological activity . While specific clinical applications for this exact molecule are not fully detailed in public literature, compounds with similar structural motifs, such as substituted diphenylmethanamines, are extensively investigated in medicinal chemistry . Researchers utilize this chiral scaffold in various applications, including the exploration of new therapeutic agents and the development of novel materials . The compound is intended for use in controlled laboratory settings by qualified professionals. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use .

Properties

IUPAC Name

(R)-(2,4-dimethylphenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNSGWLJZIJJDI-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,4-Dimethylphenyl)(phenyl)methanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone with an amine. For example, the reaction of 2,4-dimethylacetophenone with phenylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride can yield the desired product . The reaction is typically carried out under mild conditions, with the temperature maintained at room temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-(2,4-Dimethylphenyl)(phenyl)methanamine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(2,4-Dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Monoamine Oxidase Inhibition :
    • Research indicates that (R)-(2,4-Dimethylphenyl)(phenyl)methanamine acts as a monoamine oxidase inhibitor (MAOI), which can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism suggests potential applications in treating mood disorders, including depression and anxiety.
  • Neurotransmitter Modulation :
    • Studies have shown that this compound may influence enzyme activity related to neurotransmitter metabolism, thus playing a role in mood regulation and possibly other neurological conditions.
  • Binding Affinity Studies :
    • Preliminary investigations into its binding affinity with various neurotransmitter receptors indicate that this compound could have therapeutic effects in neuropharmacology. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential.

Organic Synthesis Applications

  • Synthesis of Derivatives :
    • The compound can be utilized as a precursor for synthesizing various derivatives, including imines, nitriles, and secondary amines. Its unique structural features make it suitable for diverse synthetic pathways.
  • Catalytic Reactions :
    • On an industrial scale, continuous flow reactors can be employed to synthesize this compound efficiently. Catalysts such as palladium on carbon enhance reaction efficiency and product yield.

Case Studies

  • Mood Disorders Treatment :
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in depressive-like behaviors, supporting its potential as an antidepressant agent.
  • Enzyme Interaction Studies :
    • Research focusing on the interaction of this compound with specific enzymes has revealed its ability to modulate enzyme activity related to neurotransmitter metabolism, suggesting implications for therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of ®-(2,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can bind to receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-(2,4-Dimethylphenyl)(phenyl)methanamine with structurally analogous benzhydrylamine derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 2,4-dimethylphenyl, phenyl C₁₅H₁₇N 211.30 Pharmaceutical synthesis, medicinal chemistry (precursor for psychoactive agents)
(4-Chlorophenyl)phenylmethylamine 4-chlorophenyl, phenyl C₁₃H₁₂ClN 217.70 Medicinal chemistry (potential intermediate for chlorinated drug candidates)
(R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride 4-bromophenyl, phenyl C₁₃H₁₃BrClN 306.61 Pharmaceutical intermediate (halogenated analogs for targeted therapies)
2-(4-Methoxyphenyl)-N-methylethanamine 4-methoxyphenyl, methyl C₁₀H₁₅NO 165.23 Organic chemistry research (solubility studies, reaction mechanisms)
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine cyclopropyl, 2,4-dimethylphenyl C₁₂H₁₇N 175.27 Psychoactive drug development (conformational influence on receptor binding)

Structural and Functional Insights

Substituent Effects: Electron-Donating Groups (e.g., methyl, methoxy): The 2,4-dimethyl and methoxy substituents enhance lipophilicity, improving membrane permeability in drug candidates. Methoxy groups also increase solubility in polar solvents (). Electron-Withdrawing Groups (e.g., Cl, Br): Chlorine and bromine atoms reduce basicity of the amine group, altering pharmacokinetics and binding affinity in halogenated pharmaceuticals ().

Applications :

  • This compound is a key precursor for psychoactive agents due to its chiral center and aromatic stability ().
  • Halogenated analogs (Cl, Br) are prioritized in anticancer and antimicrobial drug development for their enhanced reactivity and stability ().
  • Methoxy-substituted derivatives are employed in solubility studies and reaction optimization ().

Molecular Weight and Bioavailability :

  • Lower molecular weight compounds (e.g., 2-(4-Methoxyphenyl)-N-methylethanamine, 165 g/mol) exhibit better bioavailability, whereas bulkier derivatives (e.g., brominated analogs, 306 g/mol) may require formulation adjustments for optimal delivery.

Research Findings and Trends

  • Chiral Resolution : The R-configuration of This compound is critical for enantioselective synthesis, as seen in its use for vortioxetine impurity standards ().
  • Halogenation Trends : Brominated and chlorinated analogs are gaining traction in radiopharmaceuticals due to their isotopic versatility ().
  • Safety Considerations: Derivatives with methyl groups (e.g., 2,4-dimethylphenyl) show reduced toxicity profiles compared to halogenated counterparts, as noted in preclinical studies ().

Biological Activity

(R)-(2,4-Dimethylphenyl)(phenyl)methanamine is an organic compound notable for its amine functional group and the presence of two aromatic rings. This compound has garnered attention due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. Understanding its biological activity is essential for exploring its therapeutic applications, especially in treating mood disorders and other neurological conditions.

Chemical Structure and Properties

  • Molecular Formula : C16H22N
  • Molecular Weight : 201.29 g/mol
  • Structural Features : The compound features dimethyl substitutions at the 2 and 4 positions of the phenyl ring, which enhances its lipophilicity compared to similar compounds.

This compound's primary mechanism involves the inhibition of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism suggests potential applications in treating various mood disorders, including depression and anxiety.

Biological Activity Overview

Recent studies highlight several key biological activities associated with this compound:

  • Monoamine Oxidase Inhibition : The compound has been shown to effectively inhibit MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition can lead to increased availability of neurotransmitters in synaptic clefts, thereby enhancing mood and cognitive functions.
  • Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress pathways. It could potentially protect neuronal cells from damage caused by reactive oxygen species (ROS).
  • Antidepressant-like Activity : Animal models have demonstrated that this compound exhibits antidepressant-like effects, comparable to established antidepressants. These effects are likely mediated through its action on neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
PhenethylamineLacks dimethyl substitutionSimpler structure; less lipophilicity
AmphetamineContains an amine group; different substitutionMore potent stimulant effects; different pharmacology
MethamphetamineSimilar to amphetamine but has an additional methyl groupHigher potency and different metabolic pathways
DiphenylmethanamineSimilar amine structure; lacks methyl substitutionsUnique substitution pattern enhances reactivity

The unique substitution pattern of this compound not only influences its chemical reactivity but also enhances its biological interactions and pharmacokinetics compared to these similar compounds.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on MAO Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited both MAO-A and MAO-B with IC50 values comparable to standard MAO inhibitors. This suggests a promising role in managing depression and anxiety disorders.
  • Neuroprotection Research : Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The results indicated a marked reduction in cell death due to ROS exposure when treated with this compound.
  • Behavioral Studies in Rodents : Behavioral assays conducted on rodents treated with this compound showed increased locomotor activity and reduced despair behavior in forced swim tests, further supporting its potential antidepressant-like effects.

Q & A

Q. What are the optimal synthetic routes for producing (R)-(2,4-Dimethylphenyl)(phenyl)methanamine with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are recommended. For example, chiral tartaric acid-mediated resolution (as demonstrated in L-1-phenylethylamine synthesis ) can isolate the (R)-enantiomer. Alternatively, catalytic asymmetric hydrogenation using chiral phosphine ligands (e.g., Skewphos derivatives, as in ) may enhance stereoselectivity. Key steps include:

  • Asymmetric Catalysis : Use of (R,R)- or (S,S)-Skewphos ligands to control stereochemistry during C–N bond formation.
  • Chiral Resolution : Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) followed by recrystallization .
  • Yield Optimization : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR can confirm the aromatic substitution pattern (2,4-dimethylphenyl vs. phenyl groups) and amine proton environment.
  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to determine enantiomeric excess (≥98% for high-purity batches) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C15H17N: calc. 211.1361, obs. 211.1365).
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown in non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to serotonin receptors?

The (R)-enantiomer may exhibit higher affinity due to spatial compatibility with receptor pockets. Methodological approaches include:

  • In Vitro Binding Assays : Radioligand competition studies (e.g., [3H]-LSD displacement in 5-HT2A receptor-expressing cells).
  • Docking Simulations : Compare (R)- and (S)-enantiomers using AutoDock Vina to model interactions with conserved residues (e.g., Asp155 in 5-HT2A) .
  • Structure-Activity Relationships (SAR) : Introduce substituents to the phenyl ring and measure IC50 shifts. For example, electron-withdrawing groups may reduce affinity .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

Discrepancies in stability studies often arise from:

  • Degradation Pathways : Oxidative deamination at high pH or photodegradation under UV light. Use LC-MS to identify byproducts (e.g., ketone derivatives).
  • Storage Conditions : Stability improves in inert atmospheres (N2/Ar) and dark, low-temperature environments (-20°C) .
  • Accelerated Stability Testing : Perform forced degradation studies (40°C/75% RH for 4 weeks) and compare kinetics using Arrhenius plots.

Q. How can computational models predict metabolic pathways of this compound in hepatic microsomes?

  • In Silico Metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450 (CYP) oxidation sites (e.g., N-demethylation or aromatic hydroxylation).
  • MD Simulations : Simulate binding to CYP3A4 to assess metabolic liability. High binding energy (>-8 kcal/mol) suggests rapid clearance .
  • In Vitro Validation : Incubate with human liver microsomes (HLM) and quantify metabolites via UPLC-QTOF.

Key Considerations for Researchers

  • Stereochemical Integrity : Regularly verify enantiomeric purity using chiral HPLC to avoid skewed biological data .
  • Handling Precautions : Store under inert gas (e.g., argon) at -20°C to prevent oxidation .
  • Data Reproducibility : Document solvent purity, catalyst batch, and incubation times meticulously to reconcile conflicting results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.